molecular formula C22H20N2O2 B5570171 2-(3,3-Diphenylpropanamido)benzamide

2-(3,3-Diphenylpropanamido)benzamide

Cat. No.: B5570171
M. Wt: 344.4 g/mol
InChI Key: IZIYHTDHUXJTBD-UHFFFAOYSA-N
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Description

2-(3,3-Diphenylpropanamido)benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzamide group attached to a 3,3-diphenylpropanamido moiety, which imparts unique chemical and biological properties.

Scientific Research Applications

2-(3,3-Diphenylpropanamido)benzamide has a wide range of scientific research applications, including:

Safety and Hazards

Benzamide compounds can be harmful if swallowed or absorbed through the skin. They may cause eye and skin irritation and may cause respiratory and digestive tract irritation . The toxicological properties of these materials have not been fully investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diphenylpropanamido)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of ultrasonic irradiation and Lewis acidic ionic liquids has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diphenylpropanamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-(3,3-Diphenylpropanamido)benzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it may act as an inhibitor or modulator of various enzymes and receptors. For example, benzamides are known to interact with dopamine receptors and other neurotransmitter systems, which can influence their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Diphenylpropanamido)benzamide is unique due to its specific structural features, which impart distinct chemical and biological properties. Its 3,3-diphenylpropanamido moiety differentiates it from other benzamides, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

Properties

IUPAC Name

2-(3,3-diphenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYHTDHUXJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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